molecular formula C21H34O2 B593977 Arachidonic Acid methyl ester-d8 CAS No. 19245-55-7

Arachidonic Acid methyl ester-d8

Cat. No.: B593977
CAS No.: 19245-55-7
M. Wt: 326.55
InChI Key: OFIDNKMQBYGNIW-APIFDNBSSA-N
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Description

Mechanism of Action

Target of Action

Arachidonic Acid Methyl Ester-d8, also known as Methyl Arachidonate-d8, is a potent activator of Protein Kinase C . Protein Kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

Methyl Arachidonate-d8 interacts with its target, Protein Kinase C, in a concentration-dependent manner . At lower concentrations, the effect is due to cyclooxygenase products , while at higher concentrations, lipoxygenase products mediate the effect . These interactions result in changes in the phosphorylation state of proteins, thereby altering their activity and function .

Biochemical Pathways

This compound is involved in the Arachidonic Acid Metabolic Pathway . This pathway includes the cyclooxygenase and lipoxygenase pathways, which generate various bioactive metabolites . These metabolites play crucial roles in physiological processes such as inflammation, immune response, and cell signaling .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The activation of Protein Kinase C by this compound leads to the phosphorylation of various proteins, altering their activity and function . This can result in a wide range of cellular effects, depending on the specific proteins that are phosphorylated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and cellular redox state can all impact the efficacy and stability of the compound . .

Biochemical Analysis

Biochemical Properties

Arachidonic Acid methyl ester-d8 is metabolized by three key enzymes: cyclooxygenase, lipoxygenase, and epoxygenase . These enzymes convert this compound into more than one hundred fifty different potent primary autacoid metabolites . These metabolites interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions in organisms ranging from fungi to plants to mammals .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a significant role in the modulation of vascular tone and cardiovascular complications, including atherosclerosis, hypertension, and myocardial infarction .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent activator of protein kinase C at certain concentrations .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown a reduction in the risk of cardiovascular events by increasing its intake .

Metabolic Pathways

This compound is involved in the Arachidonic Acid metabolic pathway . It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its localization or accumulation can be influenced by any transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its role in cellular processes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid Methyl Ester-d8 typically involves the esterification of deuterated arachidonic acid with methanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The process involves heating the mixture under reflux to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated arachidonic acid and methanol, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Arachidonic Acid Methyl Ester-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Arachidonic Acid Methyl Ester-d8 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDNKMQBYGNIW-SHGAEZPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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